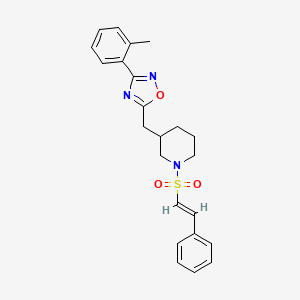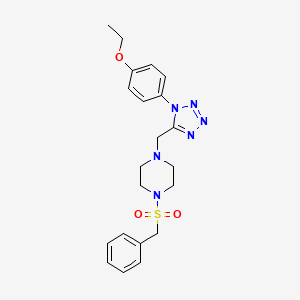![molecular formula C19H17BrN2O2 B2962862 2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-50-7](/img/structure/B2962862.png)
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound, part of the benzamide family. This compound is of particular interest due to its unique structure, potential for various chemical reactions, and numerous scientific applications in fields like chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions
Method 1: One common synthetic route involves the bromination of a quinoline derivative followed by amidation with 8-amino-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in a solvent like acetic acid. The amidation is usually conducted in the presence of a coupling agent such as EDCI or DCC.
Method 2: Another approach involves a multi-step synthesis starting from a pyrroloquinoline derivative. This involves several functional group interconversions including halogenation, reduction, and coupling reactions under various conditions.
Industrial Production Methods
Scalable Synthesis: Industrial synthesis might involve continuous flow reactors to ensure better yield and purity. The process could use catalysts and optimized conditions to minimize waste and increase efficiency.
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, forming quinoline-based N-oxides.
Reduction: Reduction of the carbonyl group can lead to corresponding alcohol derivatives.
Substitution: Electrophilic substitution, especially at the bromo position, can introduce various substituents like alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other oxidizing agents.
Reduction: NaBH4 or LiAlH4.
Substitution: Grignard reagents, organolithium compounds, or halogenating agents.
Major Products Formed
Oxidized N-oxides, reduced alcohol derivatives, or substituted benzamides.
Chemistry:
As a building block for synthesizing more complex molecules.
In asymmetric synthesis to introduce chirality into compounds.
Biology:
It can be a ligand in the study of enzyme binding sites.
Used in the synthesis of potential drug candidates targeting specific enzymes or receptors.
Medicine:
Investigated for anti-cancer properties due to its ability to inhibit specific enzymes.
Explored for its potential as an anti-inflammatory agent.
Industry:
Utilized in the synthesis of advanced materials and polymers.
Involved in the development of new agrochemicals.
作用机制
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
Signal Pathways: It might interact with cellular receptors, altering signal transduction pathways which can affect cell growth, apoptosis, or metabolism.
相似化合物的比较
2-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Comparison:
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: stands out due to its bromine substituent, which can significantly alter the compound's reactivity and biological activity compared to its chloro and fluoro analogs. The bulk and electron-withdrawing nature of the bromine atom influences how the molecule interacts with various targets and reagents.
Got more questions or something else on your mind? Let me know!
属性
IUPAC Name |
2-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQQTSZHBVYWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
amino}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)

![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)



![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)


![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2962801.png)
